molecular formula C14H18N4O3 B2954089 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797281-59-4

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2954089
CAS No.: 1797281-59-4
M. Wt: 290.323
InChI Key: JWZSLJODNQJCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3, with a molecular weight of 290.323 g/mol. The compound features a triazole ring, which is often associated with significant pharmacological properties.

PropertyValue
Molecular FormulaC14H18N4O3
Molecular Weight290.323 g/mol
Purity≥ 95%

Antitumor Activity

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising antitumor effects against various cancer cell lines.

  • Study Findings : A study reported that triazole hybrids exhibited significant antiproliferative activity against human lung cancer cells (H460), with some derivatives demonstrating IC50 values as low as 17.83 μM against breast cancer cell lines (MDA-MB-231) .

Enzyme Inhibition

Triazole compounds are also known for their enzyme inhibition capabilities:

  • Acetylcholinesterase (AChE) Inhibition : Certain derivatives have been evaluated for their ability to inhibit AChE, an enzyme linked to neurodegenerative diseases. The presence of specific substituents on the triazole ring has been shown to enhance inhibitory activity significantly .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated effective antibacterial activity against E. coli, with minimal inhibitory concentration (MIC) values reported as low as 0.0063 μmol/mL .

Case Study 1: Triazole Derivatives in Cancer Therapy

A series of isatin-semicarbazone tethered 1,2,3-triazole compounds were synthesized and tested for their anticancer properties. The study found that these compounds effectively inhibited tumor growth in vitro and in vivo models .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of triazole derivatives indicated that modifications at specific positions on the triazole ring could enhance biological activity. For example, introducing electron-donating groups significantly improved AChE inhibitory effects compared to unsubstituted derivatives .

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-18-9-12(16-17-18)14(19)15-8-13(21-3)10-5-4-6-11(7-10)20-2/h4-7,9,13H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZSLJODNQJCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.